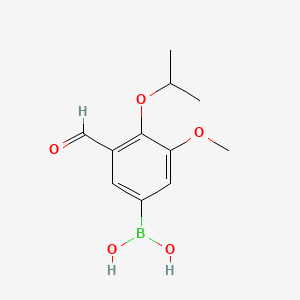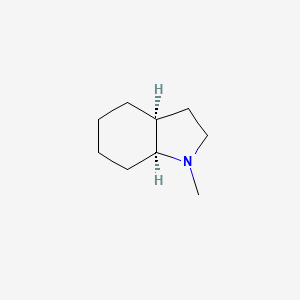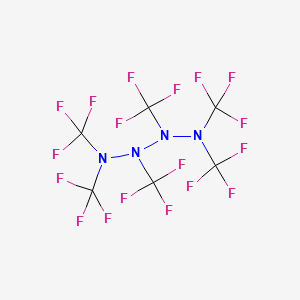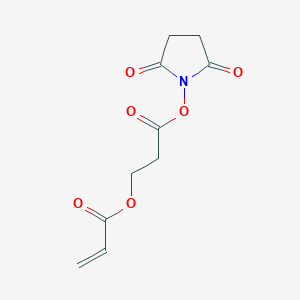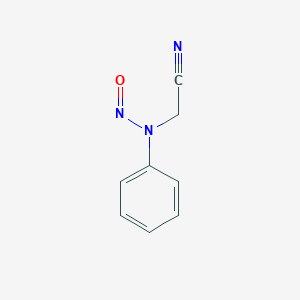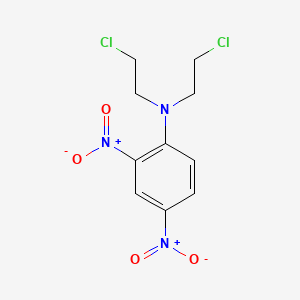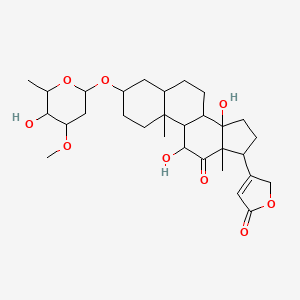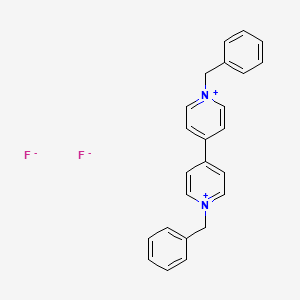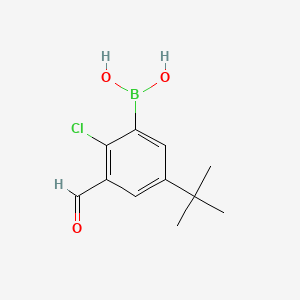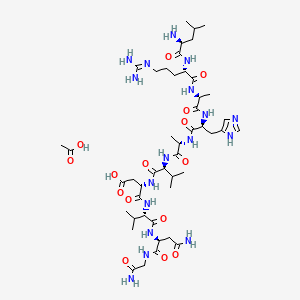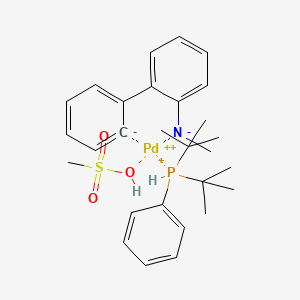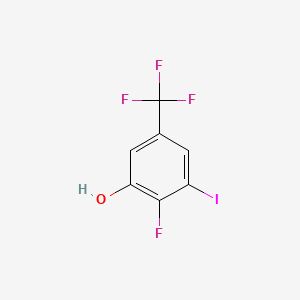
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol is an organofluorine compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the halogenation of a fluorinated phenol precursor. For instance, starting with 2-fluoro-5-(trifluoromethyl)phenol, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones.
Reduction Products: Cyclohexanols.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-5-(trifluoromethyl)phenol
- 3-Iodo-4-(trifluoromethyl)phenol
- 2-Fluoro-4-iodo-5-(trifluoromethyl)phenol
Comparison: 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C7H3F4IO |
|---|---|
Molekulargewicht |
306.00 g/mol |
IUPAC-Name |
2-fluoro-3-iodo-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F4IO/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2,13H |
InChI-Schlüssel |
FNPGNSLQEXLSQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)F)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




